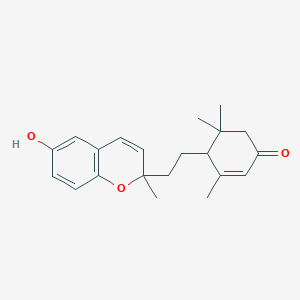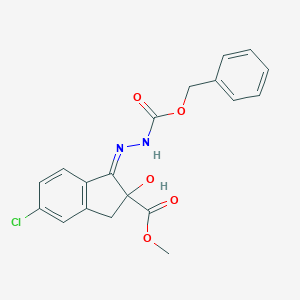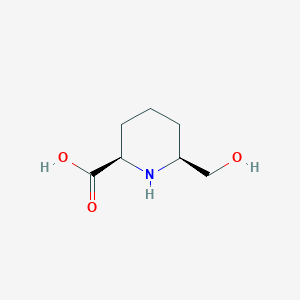![molecular formula C21H20ClNO B221770 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol, also known as CPADP, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer treatment and prevention.
作用機序
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as a selective estrogen receptor modulator (SERM) and exhibits both agonistic and antagonistic effects on estrogen receptors. It selectively binds to estrogen receptors and modulates their activity, depending on the tissue and cell type. In breast tissue, this compound acts as an antagonist and blocks the effects of estrogen, which can promote the growth of breast cancer cells. In bone tissue, this compound acts as an agonist and promotes bone growth, which can prevent osteoporosis. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In breast tissue, this compound has been shown to decrease the proliferation of breast cancer cells and induce apoptosis. In bone tissue, this compound has been shown to increase bone mineral density and prevent bone loss. This compound has also been shown to have beneficial effects on lipid metabolism and cardiovascular health.
実験室実験の利点と制限
One of the advantages of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is its well-established synthesis method, which makes it readily available for laboratory experiments. This compound has also been extensively studied, and its potential applications in breast cancer treatment and prevention have been well documented. However, this compound also has some limitations for laboratory experiments. Its mechanism of action is still not fully understood, and further research is needed to elucidate its effects on different tissues and cell types.
将来の方向性
There are several future directions for research on 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol. One direction is to investigate its potential applications in other diseases, such as cardiovascular disease and osteoporosis. Another direction is to further elucidate its mechanism of action and its effects on different tissues and cell types. In addition, there is a need for the development of more potent and selective SERMs, which can have greater efficacy and fewer side effects than existing drugs. Overall, this compound has shown great potential for the treatment and prevention of breast cancer and other diseases, and further research is needed to fully realize its therapeutic potential.
合成法
The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol involves the reaction between 4-chloroaniline and 1,3-diphenylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure this compound compound. The synthesis of this compound is a well-established method and has been reported in various scientific publications.
科学的研究の応用
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been extensively studied for its potential application in the field of breast cancer treatment and prevention. It has been shown to exhibit anti-estrogenic activity, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. This compound has also been investigated for its ability to prevent breast cancer in high-risk populations, such as women with a family history of breast cancer. In addition, this compound has been studied for its potential applications in other diseases, such as osteoporosis and cardiovascular disease.
特性
分子式 |
C21H20ClNO |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
3-(4-chloroanilino)-1,3-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H20ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20-21,23-24H,15H2 |
InChIキー |
IKORDPJNLNHIKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
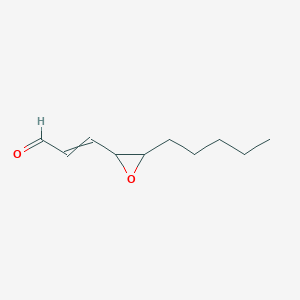
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
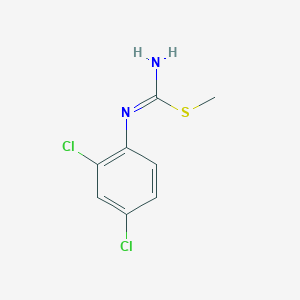
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

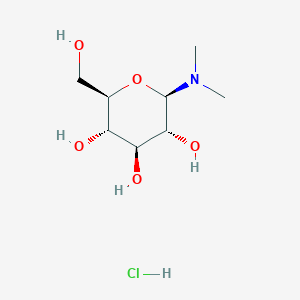
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
